ACONIAZIDE - 13410-86-1

ACONIAZIDE

Catalog Number: EVT-257663
CAS Number: 13410-86-1
Molecular Formula: C15H13N3O4
Molecular Weight: 299.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aconiazide is a hydrazone derivative of isoniazid, used in the treatment and prophylaxis of tuberculosis.
Source and Classification

Aconiazide belongs to the class of hydrazine derivatives and is specifically classified as an antitubercular agent. Its chemical structure is closely related to isoniazid, differing mainly in its acylation pattern and functional groups, which influence its bioactivity and pharmacokinetics .

Synthesis Analysis

The synthesis of aconiazide involves several key steps, primarily focusing on the condensation reactions between isonicotinic acid hydrazide and various acyl chlorides or anhydrides. This method allows for the introduction of different acyl groups, which can modulate the compound's biological activity.

Synthesis Methodology

  1. Starting Materials: The synthesis typically begins with isonicotinic acid hydrazide as the core structure.
  2. Reagents: Acyl chlorides or anhydrides are used to facilitate the acylation process.
  3. Reaction Conditions: The reactions are generally conducted under controlled conditions, often requiring specific temperatures and solvents to optimize yield and purity.
  4. Purification: Post-synthesis, high-performance liquid chromatography (HPLC) is employed to purify the resulting aconiazide from by-products .
Molecular Structure Analysis

Aconiazide's molecular structure can be described as follows:

  • Chemical Formula: C13_{13}H12_{12}N4_{4}O
  • Molecular Weight: Approximately 244.26 g/mol
  • Structural Features: The compound features a hydrazine moiety linked to an aromatic ring, which contributes to its activity against Mycobacterium tuberculosis. The presence of various functional groups enhances its solubility and reactivity.

Structural Data

  • Bonding: Aconiazide exhibits typical bonding patterns found in hydrazine derivatives, including N-N bonds and aromatic C-C bonds.
  • Geometry: The spatial arrangement around the nitrogen atoms plays a crucial role in its biological activity, influencing how it interacts with bacterial enzymes involved in cell wall synthesis .
Chemical Reactions Analysis

Aconiazide participates in several key chemical reactions that are relevant to its pharmacological activity:

  1. Hydrolysis: In vivo, aconiazide can be hydrolyzed to yield isoniazid and 2-formylphenoxyacetic acid. This reaction is significant as it contributes to its therapeutic effects by releasing active metabolites.
  2. Binding Reactions: Aconiazide has been shown to bind toxic metabolites of isoniazid, which may play a role in reducing side effects associated with isoniazid treatment .

Reaction Parameters

  • Conditions: The hydrolysis typically occurs under physiological conditions (pH 7.4), facilitating the conversion into active forms.
  • Kinetics: The rate of hydrolysis can vary based on factors such as temperature and concentration of reactants.
Mechanism of Action

Aconiazide exerts its antibacterial effects primarily through inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This mechanism is similar to that of isoniazid but may involve different pathways due to structural modifications.

Detailed Mechanism

Physical and Chemical Properties Analysis

Aconiazide possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It shows moderate solubility in organic solvents, which facilitates its formulation for therapeutic use.
  • Stability: Aconiazide exhibits stability under acidic conditions but may degrade under alkaline environments or extreme temperatures.
  • Melting Point: Typically reported around 150-155 °C .

Relevant Data

  • pKa Values: These values indicate the compound's ionization state at physiological pH, affecting its absorption and distribution within biological systems.
Applications

The primary application of aconiazide lies in its potential use as an antitubercular agent. Research indicates that it may offer advantages over traditional treatments by providing effective bacterial inhibition with potentially fewer side effects.

Scientific Applications

  1. Antituberculosis Research: Aconiazide has been investigated for its efficacy against drug-resistant strains of Mycobacterium tuberculosis.
  2. Pharmacological Studies: Ongoing studies focus on optimizing its synthesis and understanding its pharmacokinetics and dynamics better.
  3. Combination Therapy Potential: There is interest in evaluating aconiazide in combination with other antitubercular agents to enhance therapeutic outcomes while minimizing resistance development .
Introduction to Aconiazide as a Prodrug Innovation

Aconiazide (isonicotinylhydrazone of 2-formylphenoxyacetic acid) represents a strategic prodrug approach designed to overcome the significant toxicity limitations of isoniazid (INH) – a cornerstone antitubercular drug since the 1950s. As a bioreversible derivative, aconiazide is hydrolyzed in vivo to release INH alongside 2-formylphenoxyacetic acid, a metabolite specifically engineered to sequester INH's toxic degradation products. This molecular design emerged from detailed understanding of INH's metabolic activation pathways and their role in causing dose-limiting hepatotoxicity and peripheral neuropathy, which complicate tuberculosis treatment regimens worldwide [1] [6]. The development of aconiazide exemplifies the rational application of medicinal chemistry to enhance the therapeutic index of essential medicines through toxicity-targeted prodrug engineering.

Table 1: Key Characteristics of Aconiazide as a Prodrug

PropertyDescription
Chemical ClassificationIsoniazid hydrazone conjugate
Prodrug ActivationHydrolysis to isoniazid + 2-formylphenoxyacetic acid
Primary Design RationaleSequester toxic hydrazine metabolites of isoniazid
Molecular Weight285.26 g/mol
Year of First Publication1980

Historical Context of Isoniazid Prodrug Development

The discovery of isoniazid's antimycobacterial activity in 1952 marked a watershed moment in tuberculosis chemotherapy, significantly reducing treatment durations compared to previous streptomycin-based regimens. However, by the 1960s, clinical experience revealed concerning patterns of hepatotoxicity (elevated liver enzymes in 10-20% of patients) and peripheral neuropathy (affecting 2-6.5% of recipients) associated with INH therapy [1] [6]. These adverse events were mechanistically linked to metabolic activation of INH, particularly via N-acetyltransferase-2 (NAT-2)-mediated transformations generating reactive hydrazine intermediates [1].

This toxicity challenge stimulated prodrug development efforts focused on masking INH's terminal hydrazine (-NHNH₂) group. Early strategies explored simple derivatization through acetylation and alkylation, but these often compromised antimycobacterial activity or stability. The 1970s saw the emergence of bifunctional conjugates designed to release INH while generating protective metabolites. Aconiazide, first synthesized and evaluated in 1980, represented an advancement in this approach by specifically incorporating a hydrazine-scavenging moiety (2-formylphenoxyacetic acid) within its molecular architecture [2]. This design was distinguished from earlier prodrugs by its dual functionality: delivering the active drug while simultaneously neutralizing its principal toxic metabolites.

Rationale for Aconiazide Synthesis: Addressing Isoniazid Toxicity

The synthesis of aconiazide directly addressed the well-documented metabolic basis of INH toxicity. Isoniazid undergoes NAT-2-mediated acetylation to acetylisoniazid, which hydrolyzes to release acetylhydrazine – a hepatotoxin bioactivated by cytochrome P450 to reactive intermediates causing hepatic necrosis. Additionally, direct hydrolysis of INH generates free hydrazine, another hepatotoxicant and known carcinogen [1] [8]. These pathways account for the dose-dependent liver injury observed in 0.05–1% of INH recipients and the concerning risk of fatal hepatitis [1].

Aconiazide's molecular design counters this toxicity through a three-step mechanism:

  • Systemic hydrolysis releases bioactive INH and the co-metabolite 2-formylphenoxyacetic acid
  • The aldehyde group of 2-formylphenoxyacetic acid forms stable Schiff base adducts with circulating hydrazine (Hz) and acetylhydrazine (AcHz)
  • These complexes (Hz-aldehyde and AcHz-aldehyde) are pharmacologically inert and undergo renal excretion, preventing reactive metabolite formation [2]

This mechanism was experimentally validated by demonstrating aconiazide's capacity to reduce concentrations of free hydrazine metabolites by >90% compared to equimolar INH administration in pharmacokinetic models [2]. Crucially, the in vivo hydrolysis ensures that the antimycobacterial activity of the parent drug is preserved while its toxic potential is chemically contained.

Table 2: Pharmacokinetic Comparison of Aconiazide vs. Isoniazid (300 mg INH-equivalent dose)

ParameterIsoniazidAconiazideReduction (%)
Cₘₐₓ (μg/mL)3.0-5.00.4-0.685-88%
Relative Bioavailability100%50.7%49.3%
Hydrazine MetabolitesHighUndetectable~100%
AcetylhydrazineHighMinimal>90%

Pharmacokinetic studies in healthy volunteers confirmed aconiazide's prodrug behavior, showing substantially reduced peak concentrations (Cₘₐₓ ≈ 0.4-0.6 μg/mL vs. 3-5 μg/mL for INH) and lower relative bioavailability (50.7%) when administered as an INH-equivalent dose. This suggests aconiazide's hydrolysis and absorption may be rate-limited compared to unmodified INH [4]. While this necessitates dose optimization, it simultaneously reflects reduced systemic exposure to unmodified INH and its direct toxicity drivers.

Aconiazide in the Context of Antimycobacterial Drug Design

Aconiazide occupies a distinct niche within modern antimycobacterial drug design, exemplifying the toxicity-attenuation prodrug strategy rather than mechanisms aimed at overcoming resistance or enhancing penetration. This contrasts with molecular hybridization approaches that combine pharmacophores from different antimicrobial agents into single chemical entities. For instance, recent research has developed:

  • INH-Pyrazinoic Acid (POA) Hybrids: Conjugates like compound 21a (MIC = 2 μg/mL against M. tuberculosis H37Rv) linking INH to pyrazinamide's active metabolite via hydrolysable bonds [3] [9]
  • Azachalcone-INH Derivatives: Hybrids such as compound 12 (MIC = 9.54 μM) incorporating chalcone motifs to enhance activity against drug-resistant strains [7]
  • Mutual Prodrugs with Antioxidants: Conjugates designed to simultaneously counter oxidative stress in TB granulomas [5]

While these hybrids primarily target enhanced potency and overcoming resistance, aconiazide remains focused on the safety optimization of INH therapy. Its significance lies in demonstrating that metabolite sequestration represents a viable strategy for toxicity mitigation without compromising the core antimicrobial pharmacophore. This principle has inspired subsequent prodrug designs targeting INH-induced neuropathy through pyridoxine conjugation and hepatotoxicity via glutathione-linked derivatives [1].

Properties

CAS Number

13410-86-1

Product Name

ACONIAZIDE

IUPAC Name

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+

InChI Key

MDFXJBQEWLCGHP-RQZCQDPDSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

2-formylphenoxyacetic acid isonicotinylhydrazone
aconiazide

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.